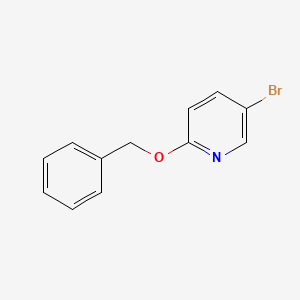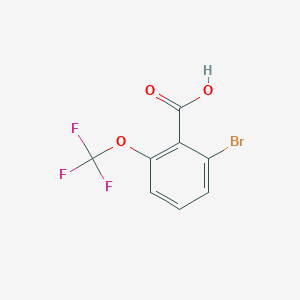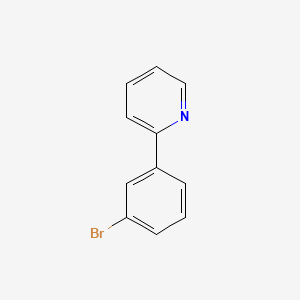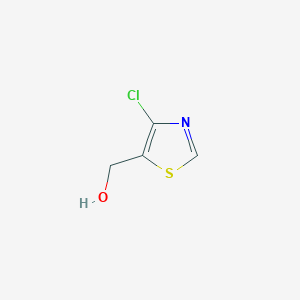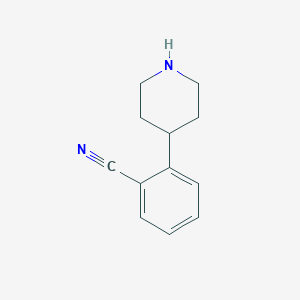![molecular formula C14H10O2 B1279037 3H-benzo[f]chromene-2-carbaldéhyde CAS No. 61699-01-2](/img/structure/B1279037.png)
3H-benzo[f]chromene-2-carbaldéhyde
Vue d'ensemble
Description
3H-benzo[f]chromene-2-carbaldehyde (3H-BFC-2-C) is a heterocyclic compound that is commonly used in the synthesis of various organic compounds. It is a key intermediate in the synthesis of a variety of biologically active compounds including drugs, pesticides, and other chemicals. 3H-BFC-2-C is a versatile compound that can be used in a variety of applications such as drug discovery and development, medicinal chemistry, and synthetic organic chemistry.
Applications De Recherche Scientifique
Activité antidépressive
3H-benzo[f]chromene-2-carbaldéhyde a été utilisé dans la synthèse de dérivés de chalcone, qui ont montré une activité antidépressive significative . Dans une étude, 18 dérivés sur 19 ont montré une activité antidépressive chez la souris après une seule dose de 30 mg/kg . Trois de ces dérivés (2b, 2d et 2n) ont montré une forte activité antidépressive .
Activité anticonvulsivante
Les mêmes dérivés de chalcone ont également démontré une activité anticonvulsivante . Onze des composés ont inhibé les convulsions dans le test de crise électrochoc maximale (MES) après une seule dose de 100 mg/kg . Les huit autres ont inhibé les convulsions dans le MES après une seule dose de 300 mg/kg .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
3H-benzo[f]chromene-2-carbaldehyde plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters such as serotonin and dopamine . This inhibition can lead to increased levels of these neurotransmitters in the brain, contributing to its antidepressant effects. Additionally, 3H-benzo[f]chromene-2-carbaldehyde interacts with acetylcholinesterase, an enzyme that breaks down acetylcholine, thereby enhancing cholinergic transmission .
Cellular Effects
The effects of 3H-benzo[f]chromene-2-carbaldehyde on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in neurotransmitter synthesis and release . Furthermore, 3H-benzo[f]chromene-2-carbaldehyde can alter cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
At the molecular level, 3H-benzo[f]chromene-2-carbaldehyde exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting or activating their function. For instance, its binding to monoamine oxidase results in the inhibition of this enzyme, leading to increased levels of neurotransmitters . Additionally, 3H-benzo[f]chromene-2-carbaldehyde can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of 3H-benzo[f]chromene-2-carbaldehyde change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to 3H-benzo[f]chromene-2-carbaldehyde has been associated with sustained changes in cellular function, including alterations in neurotransmitter levels and enzyme activity .
Dosage Effects in Animal Models
The effects of 3H-benzo[f]chromene-2-carbaldehyde vary with different dosages in animal models. At lower doses, the compound exhibits significant antidepressant and anticonvulsant activities without noticeable toxicity . At higher doses, toxic effects such as neurotoxicity and hepatotoxicity have been observed . These findings highlight the importance of dosage optimization in the therapeutic application of 3H-benzo[f]chromene-2-carbaldehyde.
Metabolic Pathways
3H-benzo[f]chromene-2-carbaldehyde is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation . The compound undergoes phase I and phase II metabolic reactions, leading to the formation of various metabolites that can influence its pharmacological activity . These metabolic pathways are crucial for the detoxification and elimination of 3H-benzo[f]chromene-2-carbaldehyde from the body.
Transport and Distribution
The transport and distribution of 3H-benzo[f]chromene-2-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters, facilitating its uptake into cells . Once inside the cells, 3H-benzo[f]chromene-2-carbaldehyde can bind to intracellular proteins, influencing its localization and accumulation .
Subcellular Localization
3H-benzo[f]chromene-2-carbaldehyde exhibits specific subcellular localization, which can affect its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, post-translational modifications and targeting signals can direct 3H-benzo[f]chromene-2-carbaldehyde to specific cellular compartments, such as the nucleus or mitochondria, further influencing its biochemical effects .
Propriétés
IUPAC Name |
3H-benzo[f]chromene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O2/c15-8-10-7-13-12-4-2-1-3-11(12)5-6-14(13)16-9-10/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIHHFQLXQICCJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=C(O1)C=CC3=CC=CC=C32)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60447255 | |
| Record name | 3H-benzo[f]chromene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60447255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61699-01-2 | |
| Record name | 3H-benzo[f]chromene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60447255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








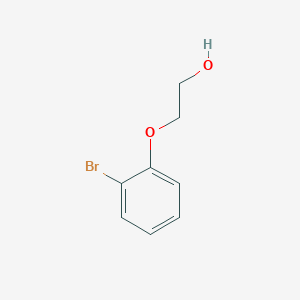

![6-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B1278970.png)
